molecular formula C16H22O2 B12838723 2-(4-(4,4-Dimethylcyclohexyl)phenyl)acetic acid

2-(4-(4,4-Dimethylcyclohexyl)phenyl)acetic acid

Cat. No.: B12838723
M. Wt: 246.34 g/mol
InChI Key: PJLXWDLEPVMWTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(4,4-Dimethylcyclohexyl)phenyl)acetic acid is an organic compound with the molecular formula C16H22O2 It is characterized by the presence of a phenyl group attached to a cyclohexyl ring, which is further substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4,4-Dimethylcyclohexyl)phenyl)acetic acid typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions, often starting from simple hydrocarbons.

    Substitution with Methyl Groups:

    Attachment of the Phenyl Group: The phenyl group is attached to the cyclohexyl ring via a Friedel-Crafts alkylation reaction.

    Formation of the Acetic Acid Moiety:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize catalysts to enhance reaction efficiency and yield. Common catalysts include Lewis acids such as aluminum chloride for Friedel-Crafts reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4,4-Dimethylcyclohexyl)phenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl and cyclohexyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, amines.

Scientific Research Applications

2-(4-(4,4-Dimethylcyclohexyl)phenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(4,4-Dimethylcyclohexyl)phenyl)acetic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are subject to ongoing research, but it is believed to influence cellular processes through its structural features.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic Acid: A simpler analog with a phenyl group attached to an acetic acid moiety.

    Cyclohexylacetic Acid: Contains a cyclohexyl ring attached to an acetic acid group.

    4,4-Dimethylcyclohexylacetic Acid: Similar structure but lacks the phenyl group.

Uniqueness

2-(4-(4,4-Dimethylcyclohexyl)phenyl)acetic acid is unique due to the combination of a phenyl group and a substituted cyclohexyl ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

2-[4-(4,4-dimethylcyclohexyl)phenyl]acetic acid

InChI

InChI=1S/C16H22O2/c1-16(2)9-7-14(8-10-16)13-5-3-12(4-6-13)11-15(17)18/h3-6,14H,7-11H2,1-2H3,(H,17,18)

InChI Key

PJLXWDLEPVMWTA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C2=CC=C(C=C2)CC(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.